molecular formula C42H46F2N4O8 B607348 Eplivanserin fumarate CAS No. 130580-02-8

Eplivanserin fumarate

Cat. No.: B607348
CAS No.: 130580-02-8
M. Wt: 772.8 g/mol
InChI Key: RNLKLYQQDLHHBH-UHFFFAOYSA-N
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Scientific Research Applications

Eplivanserin hemifumarate has been extensively studied for its applications in various fields:

Future Directions

Eplivanserin fumarate has been used in trials studying the treatment of Sleep, Insomnia, Chronic Pain, Fibromyalgia, and Primary Insomnia, among others . The future directions of this compound could involve further clinical trials and studies to explore its potential therapeutic uses.

Biochemical Analysis

Biochemical Properties

Eplivanserin Fumarate interacts with several enzymes, proteins, and other biomolecules. It shows high affinity for the 5-HT2A receptor, with an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM . This compound displays >20-fold selectivity more selective for 5-HT2A than 5-HT2B and 5-HT2C .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT2A receptor, which plays a significant role in the regulation of sleep and wakefulness .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT2A receptor. It acts as a potent antagonist, blocking the receptor and inhibiting its function . This interaction involves binding interactions with the receptor, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been found to inhibit 5-HT2 receptor binding of [3H]ketanserin with an ED50 of 0.087 mg/kg after i.p. injection, and 0.097 mg/kg after p.o administration in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, SR-46349B at dosages of 0.25-1 mg/kg (i.p.) has been found to block Cocaine-evoked hyperactivity following repeated Cocaine treatment in rats .

Preparation Methods

The synthesis of Eplivanserin hemifumarate involves several key steps. The condensation of 2’-fluoroacetophenone with 4-hydroxybenzaldehyde forms a chalcone intermediate. This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to produce the final product as a mixture of isomers .

Chemical Reactions Analysis

Eplivanserin hemifumarate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Eplivanserin hemifumarate is unique in its high selectivity for the 5-HT2A receptor compared to other similar compounds such as:

Eplivanserin hemifumarate’s high selectivity and oral activity make it a promising candidate for further research and development in the field of serotonin receptor-targeted therapies.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Eplivanserin fumarate involves the condensation of 2-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethylamine with fumaric acid.", "Starting Materials": [ "2-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethylamine", "Fumaric acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Dissolve 2-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethylamine in methanol.", "Add fumaric acid to the solution and stir for 2 hours at room temperature.", "Filter the resulting solid and wash with methanol.", "Dissolve the solid in hydrochloric acid and extract with ethyl acetate.", "Wash the organic layer with sodium hydroxide solution and water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Recrystallize the product from ethyl acetate to obtain Eplivanserin fumarate." ] }

CAS No.

130580-02-8

Molecular Formula

C42H46F2N4O8

Molecular Weight

772.8 g/mol

IUPAC Name

but-2-enedioic acid;4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

InChI

InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

RNLKLYQQDLHHBH-UHFFFAOYSA-N

Isomeric SMILES

CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O

SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-46349;  SR 46349;  SR46349;  Eplivanserin;  SR-46349 Fumarate;  Eplivanserin fumarate;  SR-46,349;  planned trade name Ciltyri.

Origin of Product

United States

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